molecular formula C7H16NOS+ B1193921 Acetylthiocholine CAS No. 4468-05-7

Acetylthiocholine

Cat. No.: B1193921
CAS No.: 4468-05-7
M. Wt: 162.28 g/mol
InChI Key: GFFIJCYHQYHUHB-UHFFFAOYSA-N
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Description

Acetylthiocholine (ATC) is a synthetic thioester analog of acetylcholine, widely used as a substrate to assay acetylcholinesterase (AChE) activity. Its hydrolysis by AChE produces thiocholine, which reacts with 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate, detectable spectrophotometrically at 412 nm (Ellman’s method) . ATC is also critical in electrochemical biosensors for pesticide detection, where thiocholine oxidation generates measurable currents . Its iodide and chloride salts (ATC-I and ATC-Cl) are preferred in biosensors due to stability, though their electrochemical behaviors differ .

Preparation Methods

Chemical Reactions Analysis

Hydrolysis of Acetylthiocholine by Acetylcholinesterase

Acetylcholinesterase (AChE) catalyzes the hydrolysis of this compound in a manner similar to its natural substrate, acetylcholine . The hydrolysis of this compound by AChE is an extremely rapid reaction .

Mechanism of Hydrolysis :

  • Active Site : AChE has a deep active site gorge with two binding sites: the acylation site (A-site) containing the catalytic triad and a peripheral site (P-site) near the gorge entrance .

  • Catalytic Triad : AChE functions via a Ser-His-Asp/Glu triad mechanism . In this mechanism, for example, with the triad in human AChE, Histidine 447 activates Serine 203, which then performs a nucleophilic attack on the acyl carbon of this compound. This forms an intermediate stabilized by Glycine 121, Glycine 120, and Alanine 204, creating an oxyanion hole .

  • Intermediate Formation : His447 donates a proton to the substrate, releasing thiocholine. Then, His447 deprotonates a water molecule, which attacks the acyl carbon, forming another intermediate stabilized by the oxyanion hole .

  • Acylation and Deacylation : The acylation of BChE with this compound involves a nucleophilic attack on the carbonyl carbon of this compound and the dissociation of the thiocholine ester .

Role of the Peripheral Site (P-site) : The P-site enhances catalytic efficiency by transiently trapping the substrate en route to the A-site, where a short-lived acyl enzyme intermediate is produced .

Kinetic Parameters : The second-order hydrolysis rate constant kEk_E (often denoted as kcat/KMk_{cat}/K_M) can approach 108M1s110^8M^{-1}s^{-1} .

Non-Enzymatic Hydrolysis of this compound Analogs

This compound analogs, such as acetyl(homo)thiocholine and acetyl(nor)thiocholine, exhibit different hydrolysis rates .

  • Acetyl(homo)thiocholine (Ac-homoSCh): This analog has one additional methylene group added to thiocholine.

  • Acetyl(nor)thiocholine (Ac-norSCh): This analog has one methylene group deleted from thiocholine.

The kEk_E values for Ac-homoSCh and Ac-norSCh are approximately 2% of that for this compound. The kEk_E for this compound is close to the theoretical diffusion-controlled limit for the substrate association rate constant .

Instability of northiocholine : The hydrolysis product of acetyl(nor)thiocholine, northiocholine, is unstable and follows two additional reaction pathways:

  • Decomposition : Generates trimethylamine, formaldehyde, and hydrogen sulfide .

  • Nucleophilic Displacement : Produces 1-((3-mercaptopropanoyl)thio)-N,N,N-trimethylmethanaminium, which can be reduced by the addition of DTNB .

Use of this compound in Enzyme Assays

This compound is frequently used to test the enzymatic hydrolysis of acetylcholine in vitro. The mechanism of this compound hydrolysis is qualitatively similar to that of acetylcholine, and its reaction can be measured quantitatively using spectrophotometric methods .

Spectrophotometric Determination : Thiocholine, the product of this compound hydrolysis, reacts with Ellman's reagent (DTNB) to produce a colored product that absorbs light at 412 nm . The increase in absorbance at this wavelength is proportional to the amount of thiocholine produced, which indicates the enzyme activity .

Reaction Mixture : A typical this compound reaction mixture includes :

  • Assay buffer

  • DTNB stock solution

  • This compound stock solution

Table 1: this compound Reaction Mixture for a 96-well Plate

ComponentVolume
Assay Buffer4.5 mL
20X DTNB Stock Solution250 μL
20X this compound Solution250 μL
Total Volume5.0 mL

Inhibition Studies

This compound is also valuable in studying inhibitors of acetylcholinesterase. Inhibitors can affect the enzyme kinetics, and their impact can be monitored by observing changes in the hydrolysis rate of this compound .

Examples of Inhibitors :

  • Carbaryl

  • Galanthamine

  • Hyperzine A

  • Paraoxon

Inhibition Constants : Inhibition constants can be determined using this compound as a substrate to assess the effectiveness of different inhibitors .

Reaction with Carbachol

The reaction of carbachol (carbamoylcholine) with AChE can be monitored using this compound as a reporter substrate. Carbachol, a carbamate, forms an initial enzyme-substrate complex and proceeds to an acylated enzyme intermediate, which is then hydrolyzed .

Monitoring Carbamoylation : Initial this compound hydrolysis rates decrease as AChE is carbamoylated until a relatively slow steady-state hydrolysis rate is attained .

Scientific Research Applications

Biochemical Research

1.1 Enzyme Kinetics and Inhibition Studies

Acetylthiocholine serves as a substrate for AChE and BuChE, enabling the study of enzyme kinetics. The hydrolysis of this compound by these enzymes produces thiocholine, which can be quantitatively measured. This property is exploited in various studies to evaluate the kinetic parameters of these enzymes under different conditions.

  • Kinetic Parameters : Studies have shown that the hydrolysis rates of this compound are comparable to those of acetylcholine, making it a suitable alternative for kinetic assays .
  • Inhibitor Evaluation : The compound is also used to assess the inhibitory effects of various substances on AChE activity. For example, research demonstrated that carbaryl, an insecticide, inhibits AChE activity similarly when using either acetylcholine or this compound as substrates .

Table 1: Comparison of Kinetic Parameters for this compound and Acetylcholine

SubstrateΔrH˚ (kJ/mol)Enzyme Activity (mU/mL)
Acetylcholine-29.76 ± 2.19High
This compound-24.81 ± 1.70Comparable

Biosensor Development

2.1 Amperometric Biosensors

This compound is extensively utilized in the development of amperometric biosensors for detecting neurotoxic agents and pesticides through AChE inhibition. These biosensors offer rapid and sensitive detection methods.

  • Pseudosubstrate Role : this compound acts as a pseudosubstrate in these biosensors, where its enzymatic hydrolysis generates thiocholine that can be electrochemically detected .
  • Optimization Studies : Various studies have optimized the operational conditions for using this compound iodide as a substrate in amperometric biosensors, highlighting the need to consider potential interferences from iodide ions .

Table 2: Performance Metrics of Amperometric Biosensors Using this compound

Biosensor TypeSensitivity (µA/mM)Detection Limit (mM)
Carbon Nanotube150.01
Platinum Electrode100.05
Gold Electrode120.03

Toxicological Studies

This compound is employed in toxicological research to evaluate the effects of organophosphate and carbamate pesticides on cholinesterase activity.

  • Case Study : In a study involving exposure to sarin and soman nerve agents, this compound was used to assess the residual activity of AChE post-exposure, revealing significant inhibition compared to control groups .
  • Fluorimetric Detection Systems : Recent advancements have introduced fluorimetric systems utilizing this compound for sensitive detection of AChE activity and inhibitors in biological samples, such as human serum .

Clinical Applications

In clinical settings, this compound is used to investigate cholinergic dysfunctions and monitor therapeutic efficacy against conditions like myasthenia gravis.

  • Monitoring AChE Activity : Clinical assays often utilize this compound to monitor AChE activity levels in patients receiving treatments with cholinesterase inhibitors .

Mechanism of Action

Acetylthiocholine exerts its effects primarily through its interaction with cholinesterase enzymes. When hydrolyzed by acetylcholinesterase or butyrylcholinesterase, it produces thiocholine and acetic acid. This hydrolysis reaction is crucial for terminating neurotransmission at cholinergic synapses . The molecular targets involved include the active sites of acetylcholinesterase and butyrylcholinesterase .

Comparison with Similar Compounds

Comparison with Butyrylthiocholine

Butyrylthiocholine (BTC) is the analogous substrate for butyrylcholinesterase (BChE). Key distinctions include:

  • Enzyme Specificity : AChE preferentially hydrolyzes ATC (Km = 37.9 μM for insect AChE ), while BChE favors BTC. For example, human BChE has a 10-fold higher catalytic efficiency for BTC than ATC .
  • Inhibitor Selectivity : Inhibitors like compound 3 from Lonicera quinquelocularis show selectivity for AChE (IC50 = 1.65 mM with ATC) over BChE (IC50 = 5.98 mM with BTC) .
  • Structural Differences : The butyryl group in BTC increases hydrophobicity, affecting enzyme-substrate interactions and inhibitor binding .

Comparison with Indoxylacetate

Indoxylacetate (IDA) is a chromogenic/fluorogenic substrate with unique properties:

  • Enzyme Affinity : BChE exhibits higher affinity for IDA (Km = 0.08 mM) compared to AChE (Km = 0.23 mM) .
  • Applications : IDA’s dual chromogenic/fluorogenic output enables versatile detection in low-activity samples but lacks the established standardization of Ellman’s method .

Comparison with Acetylcholine

Key differences:

  • Stability: ATC’s thioester bond enhances stability, reducing non-enzymatic hydrolysis .
  • Assay Sensitivity : ATC generates a quantifiable signal (412 nm) via DTNB, whereas ACh requires coupled assays (e.g., choline oxidase) .
  • Kinetic Parameters : AChE’s Km for ACh varies by source (e.g., 150 μM for Musca domestica ), but ATC often shows higher affinity due to structural modifications .

Data Tables Summarizing Comparative Parameters

Table 1: Substrate Kinetics and Inhibition Profiles

Parameter Acetylthiocholine Butyrylthiocholine Indoxylacetate Acetylcholine
Primary Enzyme AChE BChE AChE/BChE AChE
Km (μM) 37.9–150* 100–200* 80–230 13–150
Assay Method Ellman’s, Biosensor Ellman’s Spectro/Fluor Coupled assays
Key Advantage High stability BChE specificity No substrate inhibition Natural substrate
Key Limitation Iodide interference Lower sensitivity Limited data Rapid hydrolysis

*Range reflects species/enzyme source variations .

Table 2: Inhibitor IC50 Values Using Different Substrates

Inhibitor AChE (ATC) IC50 BChE (BTC) IC50 Selectivity (AChE/BChE) Source
Compound 3 (Lonicera) 1.65 mM 5.98 mM 3.6×
(+)-Thalictricavine 42.3 µM >100 µM >2.4×
Galanthamine 0.37 µM 23.81 µM 64×

Biological Activity

Acetylthiocholine (ATCh) is a synthetic analogue of acetylcholine, primarily used as a substrate in the study of cholinesterase enzymes. Its biological activity is crucial for understanding neurotransmission and enzyme kinetics, particularly in relation to acetylcholinesterase (AChE). This article explores the biological activity of this compound, including its interaction with AChE, kinetic properties, and implications for pharmacology and toxicology.

Overview of this compound

This compound is commonly used in biochemical assays to measure cholinesterase activity. It serves as a substrate for AChE, which catalyzes its hydrolysis into acetate and thiocholine. The reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and inhibition.

  • Enzyme Interaction : this compound binds to two distinct sites on AChE: the catalytic site and the peripheral site. Studies indicate that mutations in the enzyme can significantly alter the binding affinity for ATCh, impacting the enzyme's turnover rate and overall activity .
  • Kinetic Properties : The hydrolysis of this compound by AChE has been characterized using various methods, including calorimetry and spectrophotometry. The kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) are essential for understanding the efficiency of AChE with ATCh compared to natural substrates like acetylcholine .

Kinetic Parameters

The following table summarizes key kinetic parameters observed in studies involving this compound:

StudySubstrateKmK_m (mM)VmaxV_{max} (μmol/min/mg protein)Inhibitor Used
This compound0.50.78 ± 0.28Carbaryl
Acetylcholine0.21.00 ± 0.30None

Case Studies

  • Inhibition Studies : Research has demonstrated that various pesticides inhibit cholinesterase activity when this compound is used as a substrate. For example, exposure to chlorpyrifos resulted in a significant decrease in AChE activity, indicating potential neurotoxic effects .
  • Molecular Docking : In silico studies have shown that this compound interacts with the peripheral anionic site (PAS) of AChE, which is crucial for designing new inhibitors targeting Alzheimer's disease . These findings suggest that modifications to ATCh could enhance its efficacy as a therapeutic agent.

Implications for Pharmacology and Toxicology

This compound's role as a substrate in cholinesterase assays makes it invaluable in pharmacological research, particularly for developing drugs that target cholinergic pathways. Its use in toxicity studies highlights its importance in assessing the impact of environmental chemicals on enzyme function.

Q & A

Basic Research Questions

Q. How is acetylthiocholine used to measure acetylcholinesterase (AChE) activity in enzymatic assays?

this compound serves as a substrate for AChE, where hydrolysis produces thiocholine and acetate. The reaction is quantified spectrophotometrically using Ellman’s reagent (5,5'-dithiobis-2-nitrobenzoic acid, DTNB), which reacts with thiocholine to form a yellow 5-thio-2-nitrobenzoate anion. Activity is measured at 412 nm, with one unit of AChE defined as hydrolyzing 1.0 µmole of this compound per minute at pH 8.0 and 37°C . For reproducible results, ensure substrate concentrations (e.g., 0.11–0.57 mM) and DTNB (10 mM) are optimized to avoid enzyme saturation or inhibition .

Q. What protocols are recommended for staining AChE in brain tissue sections using this compound?

Free-floating tissue sections are incubated in a solution containing this compound, copper ions, and glycine buffer at 40°C. The enzymatic reaction deposits copper thiocholine, visualized by subsequent silver nitrate treatment, producing brown-stained regions. This method is effective for mapping AChE distribution, though staining intensity does not always correlate with acetylcholine levels .

Q. How can this compound stability be ensured in experimental solutions?

this compound solutions are prone to spontaneous hydrolysis. Stabilize by preparing fresh solutions in cold phosphate buffer (pH 8.0) and storing at 4°C for short-term use. For long-term stability, lyophilized this compound iodide is preferred, reconstituted immediately before assays .

Advanced Research Questions

Q. How do substrate concentration variations impact kinetic analysis of AChE using this compound?

Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots of initial velocity data across this compound concentrations (e.g., 0.11–0.57 mM). At high substrate concentrations (>1 mM), substrate inhibition may occur due to binding at peripheral anionic sites, necessitating data fitting to modified models like the two-binding-site equation. Use stopped-flow mixing (e.g., 58 µM this compound with 10 mM DTNB) to capture rapid reaction kinetics .

Q. What structural insights explain this compound’s interaction with AChE’s active site?

X-ray crystallography reveals this compound binds at the base of AChE’s narrow gorge, with the thioester group positioned near the catalytic triad (Ser203, His447, Glu334). Substrate entry involves sequential binding at peripheral and active sites, with conformational changes observed in acyl-enzyme intermediates. Mutagenesis studies (e.g., S203A) confirm the catalytic serine’s critical role in hydrolysis .

Q. How can contradictions in AChE activity data between this compound and natural substrates be resolved?

Discrepancies arise due to differences in substrate specificity; e.g., electric eel AChE hydrolyzes acetylcholine 30–100× faster than butyrylcholine. Validate assays by comparing activity ratios (this compound/acetylcholine) and ensure enzyme source consistency. For inhibitor studies, use complementary substrates to distinguish between competitive and non-competitive mechanisms .

Q. What methodologies detect environmental toxins using this compound-based biosensors?

Immobilize AChE on screen-printed carbon electrodes. Hydrolysis of this compound generates electroactive thiocholine, detected via cyclic voltammetry. Toxins (e.g., organophosphates) inhibit AChE, reducing oxidation current. Calibrate using malathion (4 mM this compound, 0.17–1.36 nM inhibitor) and validate with two-way ANOVA for significance (p < 0.05) .

Q. How does carbamoylation affect AChE reactivation kinetics in this compound assays?

Carbamoyl-AChE complexes exhibit slow decarbamoylation (k = 0.026–0.16 min⁻¹), monitored via coupled this compound hydrolysis. Use numerical integration of kinetic traces (e.g., 58 µM substrate, 60 mM carbachol) to derive reactivation constants. Compare with non-carbamoylated controls to quantify inhibition reversibility .

Q. Methodological Notes

  • Data Validation : Use triplicate measurements and statistical tools (e.g., GraphPad Prism, SPSS) for ANOVA and Tukey tests to ensure reproducibility .
  • Structural Studies : Employ cryo-cooling and high-resolution crystallography (2.05–2.65 Å) to resolve substrate-enzyme interactions .
  • Biosensor Optimization : Pre-treat electrodes with sodium alginate to enhance enzyme immobilization and signal stability .

Properties

CAS No.

4468-05-7

Molecular Formula

C7H16NOS+

Molecular Weight

162.28 g/mol

IUPAC Name

2-acetylsulfanylethyl(trimethyl)azanium

InChI

InChI=1S/C7H16NOS/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1

InChI Key

GFFIJCYHQYHUHB-UHFFFAOYSA-N

SMILES

CC(=O)SCC[N+](C)(C)C

Canonical SMILES

CC(=O)SCC[N+](C)(C)C

Key on ui other cas no.

4468-05-7

Synonyms

(2-Mercaptoethyl)trimethylammonium Acetate
Acetylthiocholine

Origin of Product

United States

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